Blonanserin N-Oxide

Description

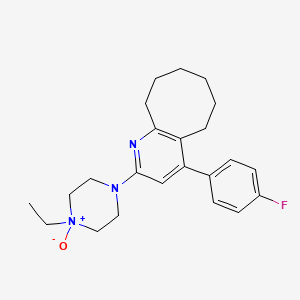

Structure

3D Structure

Properties

Molecular Formula |

C23H30FN3O |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |

InChI |

InChI=1S/C23H30FN3O/c1-2-27(28)15-13-26(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 |

InChI Key |

OTCKVXVFRUCJOH-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Blonanserin N Oxide

Chemical Synthesis Routes for Blonanserin (B195606) N-Oxide

The primary route for the preparation of Blonanserin N-Oxide involves the direct oxidation of Blonanserin. smolecule.com This transformation specifically targets the nitrogen atom on the piperazine (B1678402) ring. annexpublishers.coresearchgate.net

A documented method for synthesizing this compound (BLNO) employs hydrogen peroxide as the oxidizing agent. annexpublishers.coresearchgate.net In a typical procedure, Blonanserin is dissolved in a solvent such as methanol (B129727). annexpublishers.coresearchgate.net To this solution, a 30% solution of hydrogen peroxide (H₂O₂) is added, and the mixture is heated to reflux at approximately 70 °C for about 2 hours. annexpublishers.coresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). researchgate.net

Upon completion, the solvent is removed, often using a rotary evaporator, which typically results in a viscous liquid. annexpublishers.coresearchgate.net This crude product is then diluted with water and extracted with a solvent like chloroform (B151607) (CHCl₃). annexpublishers.coresearchgate.net The organic layer is dried, and the solvent is evaporated to yield the final product. annexpublishers.coresearchgate.net The oxidation is confirmed to occur at the piperazine N-atom. annexpublishers.co

The efficiency of the hydrogen peroxide oxidation method has been reported with specific yields. Research has demonstrated that this synthetic approach is effective, providing yields in the range of 70%. annexpublishers.coresearchgate.net While other general methods for N-oxidation of tertiary amines exist, such as using urea-hydrogen peroxide adducts or catalysts like methyltrioxorhenium (MTO), specific comparative data for this compound synthesis is not extensively detailed in the reviewed literature. orgsyn.orgorganic-chemistry.org

Below is a data table summarizing the reported yield for the synthesis of this compound using the hydrogen peroxide method.

| Starting Material | Oxidizing Agent | Solvent | Reaction Conditions | Reported Yield | Source |

| Blonanserin | 30% Hydrogen Peroxide | Methanol | Reflux at 70 °C for 2h | 70% | annexpublishers.coresearchgate.net |

Oxidative Approaches utilizing Hydrogen Peroxide

Purification Strategies for Research-Grade this compound

Obtaining research-grade this compound necessitates effective purification of the crude product. Recrystallization is a primary method employed for this purpose. annexpublishers.coresearchgate.net Following the initial synthesis and extraction, the resulting solid can be purified by recrystallization from solvents like n-pentane or n-hexane to afford a white solid. annexpublishers.coresearchgate.net

For specific analytical purposes, such as single-crystal X-ray diffraction, further purification can be achieved by growing single crystals. annexpublishers.co Good quality crystals of this compound have been successfully harvested by slow evaporation from a dimethyl sulfoxide (B87167) (DMSO) and water mixture (1:1 v/v). annexpublishers.co

In the context of analytical chemistry for detecting the compound in biological matrices like human plasma, purification and extraction are achieved using solid-phase extraction (SPE). researchgate.netnih.gov Subsequent analysis is then performed using advanced chromatographic techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which highlights the utility of chromatographic methods for separating the N-oxide from other metabolites. researchgate.netnih.gov

Development of Related this compound Derivatives for Research

The synthesis of N-oxide derivatives is a known strategy in medicinal chemistry to explore new therapeutic agents. nih.gov While this compound itself is primarily studied as a metabolite of Blonanserin, the reviewed scientific literature does not provide specific details on the further synthesis of a series of related this compound derivatives for research purposes. nih.govdrugbank.com The creation of such derivatives would typically involve modifying other parts of the this compound molecule to investigate structure-activity relationships, but specific examples stemming from this compound are not documented in the available search results.

Biochemical Pathways and Enzymatic Mechanisms of Blonanserin N Oxide Formation

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Blonanserin (B195606) N-Oxide Biotransformation

The biotransformation of blonanserin, including the formation of its N-oxide, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govfrontiersin.org Specifically, CYP3A4 has been identified as the main enzyme responsible for metabolizing blonanserin. drugbank.comresearchgate.netnih.govnih.govnih.gov These monooxygenase enzymes catalyze a variety of oxidative reactions, including the N-oxidation of blonanserin's piperazine (B1678402) ring. drugbank.comgenecards.org

The activity of CYP3A4 can be influenced by several factors, including co-administered drugs and genetic polymorphisms, which can alter the metabolic rate of blonanserin. nih.govresearchgate.net Studies using human recombinant CYP3A4 have confirmed its role in blonanserin metabolism. nih.gov Research has shown that the vast majority of CYP3A4 genetic variants exhibit a reduced ability to catalyze blonanserin, which can affect its metabolic profile from person to person. nih.gov The inhibition of CYP3A4 by certain substances, such as grapefruit juice, can reduce the presystemic metabolism of drugs like blonanserin, demonstrating the critical role of this enzyme in its clearance. researchgate.net

Identification and Characterization of Other Blonanserin Metabolites relevant to N-Oxide Pathways

Besides Blonanserin N-Oxide, the metabolism of blonanserin yields several other metabolites. The primary metabolic reactions are hydroxylation of the cyclooctane (B165968) ring and N-deethylation of the piperazine ring. drugbank.com The major metabolites identified are N-deethylated blonanserin (also known as M-1 or Blonanserin C) and 7- and 8-hydroxylated blonanserin (collectively known as M-3). researchgate.netnih.gov

These metabolites, like the N-oxide form, are products of the extensive oxidative metabolism that blonanserin undergoes. pnas.org While the N-deethylated and hydroxylated metabolites have been shown to possess some pharmacological activity, it is to a lesser degree than the parent drug. drugbank.com The identification of these various metabolites provides a comprehensive picture of the metabolic fate of blonanserin, where N-oxidation is one of several competing pathways.

| Metabolite Name | Alternative Name(s) | Metabolic Pathway | Reference |

|---|---|---|---|

| This compound | - | N-Oxidation | smolecule.comresearchgate.netnih.gov |

| N-desethyl blonanserin | Blonanserin C, M-1 | N-deethylation | drugbank.comnih.govnih.govnih.gov |

| Hydroxylated blonanserin | 7- and 8-hydroxylated blonanserin, M-3 | Hydroxylation | drugbank.comresearchgate.netnih.govnih.gov |

In Vitro and In Vivo (Animal Model) Metabolic Profiling Studies

The metabolic pathways of blonanserin, including the formation of its N-oxide, have been elucidated through a combination of in vitro and in vivo studies.

In Vitro Studies:

Human Liver Microsomes: Experiments using human liver microsomes have been crucial in identifying the enzymes involved in blonanserin metabolism. nih.govresearchgate.net These studies confirmed that CYP3A4 is the primary enzyme responsible for its biotransformation. nih.govnih.gov

Recombinant CYP Enzymes: Studies with human recombinant CYP3A4 have further solidified the role of this specific enzyme in the metabolic process and have been used to investigate the kinetics of metabolite formation. nih.gov

Forced Degradation Studies: In vitro stress testing has been used to characterize degradation products of blonanserin under various conditions, such as oxidation, helping to understand its chemical stability and potential transformation products. researchgate.net

In Vivo Studies:

Human Studies: Pharmacokinetic studies in healthy human volunteers have been essential for understanding the absorption, distribution, metabolism, and excretion of blonanserin and its major metabolites, including Blonanserin C. nih.govnih.gov These studies involve the analysis of plasma and urine to quantify the parent drug and its metabolites over time. nih.gov

| Study Type | Model/System Used | Key Findings Related to Metabolism | Reference |

|---|---|---|---|

| In Vitro | Human Liver Microsomes | Identified CYP3A4 as the main metabolizing enzyme. | nih.govnih.govnih.gov |

| In Vitro | Recombinant CYP3A4 | Confirmed the role of CYP3A4 in blonanserin metabolism and studied enzyme kinetics. | nih.gov |

| In Vivo | Sprague-Dawley Rats | Evaluated drug-drug interactions and metabolic inhibition profiles. | nih.govresearchgate.net |

| In Vivo | Wistar Rats | Investigated the effects of synthesized this compound. | annexpublishers.co |

| In Vivo | Healthy Human Volunteers | Characterized the pharmacokinetics of blonanserin and its major metabolites in plasma and urine. | nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization of Blonanserin N Oxide

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Research Matrices

UPLC-MS/MS has emerged as a powerful technique for the sensitive and specific quantification of blonanserin (B195606) and its metabolites, including Blonanserin N-oxide, in various biological samples.

Researchers have successfully developed and validated UPLC-MS/MS methods for the simultaneous determination of blonanserin and its metabolites in human plasma. nih.gov One such method utilized a gradient chromatographic separation on an Acquity UPLC CSH C18 column with a mobile phase consisting of acetonitrile-water containing 5mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid. nih.gov The total analysis time was approximately 3.5 minutes. nih.gov Positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode was employed for detection. nih.gov

The method was validated over a concentration range of 0.01-1 ng/mL for all analytes, achieving a lower limit of quantification (LLOQ) of 0.01 ng/mL. nih.gov The intra- and inter-batch precision were reported to be less than 15%, with accuracy falling within the 85-115% range, demonstrating the method's reliability. nih.gov Sample preparation typically involves solid-phase extraction (SPE) to purify the analytes from the plasma matrix. nih.gov Another study reported a similar LC-MS/MS method for the simultaneous determination of blonanserin and its major active metabolite, N-desethyl blonanserin, in human plasma and urine, also achieving an LLOQ of 0.01 ng/mL. nih.gov

A different approach using protein precipitation for sample pretreatment has also been described, which simplifies the sample preparation process. nih.gov This method, using a Waters XBridge C8 column, also demonstrated high sensitivity with LLOQs of 0.012 ng/mL for blonanserin. nih.gov

Table 1: UPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Method 1 Details nih.gov | Method 2 Details nih.gov | Method 3 Details nih.gov |

|---|---|---|---|

| Analytical Column | Acquity UPLC CSH C18 | Agilent Eclipse Plus C18 | Waters XBridge C8 (4.6 × 150 mm, 3.5 μm) |

| Mobile Phase | Acetonitrile-water with 5mM ammonium formate and 0.1% formic acid | Acetonitrile (B52724) and ammonium formate-formic acid buffer (87:13, v/v) | 10 mM ammonium formate and 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B) |

| Flow Rate | 0.5 mL/min | Not specified | Not specified |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive ESI, Multiple Reaction Monitoring (MRM) | Positive ESI, Multiple Reaction Monitoring (MRM) |

| LLOQ | 0.01 ng/mL | 0.01 ng/mL | 0.012 ng/mL (for blonanserin) |

| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction | Protein Precipitation |

The developed UPLC-MS/MS methods have been successfully applied to pharmacokinetic studies of blonanserin in healthy human subjects. nih.govnih.govnih.gov These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of blonanserin and its metabolites, including the N-oxide form. While specific pharmacokinetic data for this compound from these studies is not detailed in the provided search results, the application of these methods underscores their utility in generating such data. Blonanserin is known to be primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including the N-oxide form. nih.govdrugbank.com

Method Development and Validation for Simultaneous Determination

X-ray Crystallography for Structural Elucidation and Conformation

X-ray crystallography has been instrumental in providing a definitive three-dimensional structure of this compound, confirming the site of oxidation and revealing its solid-state conformation.

Single crystals of this compound dihydrate suitable for X-ray diffraction were obtained from a dimethyl sulfoxide (B87167) (DMSO) and water mixture. annexpublishers.coresearchgate.net The crystal structure was solved and refined in the orthorhombic space group Pbca. annexpublishers.coresearchgate.net The analysis revealed that the asymmetric unit contains one molecule of this compound and two water molecules. annexpublishers.coresearchgate.net An Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram, generated at a 40% probability level, visually confirmed the structure. researchgate.net

Table 2: Crystallographic Data for this compound Dihydrate annexpublishers.coresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₃H₃₄FN₃O₃ |

| Formula Weight | 473.5 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.8000(7) |

| b (Å) | 13.9995(15) |

| c (Å) | 36.033(3) |

| α = β = γ (°) | 90 |

| Volume (ų) | 4439.1(7) |

| Z | 8 |

| R-factor | 0.0734 |

The crystal structure analysis unequivocally established that the oxidation occurred at the expected nitrogen atom of the piperazine (B1678402) ring. annexpublishers.coresearchgate.net The determined N-O bond length was 1.38 Å. annexpublishers.coresearchgate.net The ORTEP diagram further confirmed that the N-oxidation took place at the outer nitrogen atom of the piperazine ring. researchgate.net In the crystal lattice, the this compound molecules are connected through hydrogen bonds with water molecules, forming a tetramer motif. annexpublishers.coresearchgate.net The stereochemistry of the N-oxide was also determined through this analysis, providing a complete structural description of the molecule in the solid state.

Crystal Structure Analysis and ORTEP Diagram Generation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR spectroscopy has been used to confirm its structure. The ¹H NMR spectrum, recorded in CDCl₃ at 400 MHz, showed characteristic signals that are consistent with the N-oxidized structure. annexpublishers.co The chemical shifts and multiplicities of the protons, particularly those on the piperazine ring, are influenced by the presence of the N-oxide group, allowing for the confirmation of the oxidation site. annexpublishers.coresearchgate.net While detailed ¹³C NMR data is not available in the provided search results, it is a complementary technique that would further support the structural assignment by showing the effect of the N-oxidation on the chemical shifts of the carbon atoms in the molecule.

Table 3: ¹H NMR Data for this compound annexpublishers.co

| Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | Assignment (Tentative) |

|---|---|---|

| 7.22 | t, J = 12 Hz, 2H | Aromatic protons |

| 7.10 | t, J = 12 Hz, 2H | Aromatic protons |

| 6.37 | s, 1H | Pyridinyl proton |

| 4.13 | d, J = 11 Hz, 2H | Piperazine ring protons |

| 3.82 | t, J = 8 Hz, 2H | Piperazine ring protons |

| 3.50-3.35 | m, 2H | Piperazine ring protons |

| 3.35-3.20 | m, 2H | Piperazine ring protons |

| 2.90 | d, J = 4 Hz, 2H | Cyclooctane (B165968) ring protons |

| 2.60 | t, J = 8 Hz, 2H | Cyclooctane ring protons |

| 1.80 | m, 3H | Cyclooctane ring protons |

| 1.50-1.36 | m, 10H | Cyclooctane ring protons |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a important tool for the identification of functional groups within a molecule. For this compound, the IR spectrum, typically obtained using a potassium bromide (KBr) disk method, reveals several characteristic absorption bands that confirm its structure. researchgate.netpmda.go.jp

A study on this compound reported the following significant peaks in its IR spectrum: 3450 (broad), 3363, 3058, 2969, 1659, 1613, 1597, 1499, 1470, 1387, 1253, and 1147 cm⁻¹. researchgate.net The broad band at 3450 cm⁻¹ is indicative of the presence of water molecules, suggesting the compound may exist as a hydrate. researchgate.netannexpublishers.co The N-O stretching vibration, a key indicator of the N-oxide functional group, is also expected in the spectrum. The presence of aromatic C-H stretching is confirmed by the peak at 3058 cm⁻¹, while the aliphatic C-H stretching is observed at 2969 cm⁻¹. The bands in the region of 1659-1470 cm⁻¹ can be attributed to the C=C and C=N stretching vibrations within the heterocyclic and aromatic rings.

Table 1: Characteristic Infrared (IR) Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3450 (broad) | O-H Stretching (water of hydration) | researchgate.net |

| 3363 | N-H or O-H Stretching | researchgate.net |

| 3058 | Aromatic C-H Stretching | researchgate.net |

| 2969 | Aliphatic C-H Stretching | researchgate.net |

| 1659 | C=C/C=N Stretching | researchgate.net |

| 1613 | C=C/C=N Stretching | researchgate.net |

| 1597 | C=C/C=N Stretching | researchgate.net |

| 1499 | C=C/C=N Stretching | researchgate.net |

| 1470 | C-H Bending | researchgate.net |

| 1387 | C-H Bending | researchgate.net |

| 1253 | C-N Stretching or N-O Stretching | researchgate.net |

| 1147 | C-F Stretching | researchgate.net |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for this purpose.

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. Several HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the analysis of Blonanserin and its metabolites, including the N-oxide form, in various matrices. amazonaws.comnih.govrsc.org

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of Blonanserin and its four metabolites, including the N-oxide form, in human plasma. nih.gov This method utilized a gradient chromatographic separation on an Acquity UPLC CSH C18 column with a mobile phase consisting of acetonitrile and water containing 5mM ammonium formate and 0.1% formic acid. nih.gov The analysis was rapid, with a total run time of about 3.5 minutes. nih.gov

Forced degradation studies of Blonanserin, which can produce this compound as a degradation product, have been performed using UPLC with photodiode array (PDA) and mass spectrometric detection. rsc.orgrsc.org One such study used a Waters BEH C18 column and identified degradation products under oxidative and photolytic stress conditions. rsc.orgrsc.org

Table 2: Exemplary HPLC/UPLC Conditions for the Analysis of Blonanserin and its Metabolites

| Parameter | Condition 1 | Condition 2 |

| Chromatographic System | UPLC-MS/MS | UPLC-PDA |

| Column | Acquity UPLC CSH C18 | Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile-water with 5mM ammonium formate and 0.1% formic acid (gradient) | Not specified |

| Flow Rate | 0.5 mL/min | Not specified |

| Detection | Positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode | Photodiode Array (PDA) |

| Application | Simultaneous determination of blonanserin and its metabolites in human plasma | Forced degradation studies of blonanserin |

| Reference | nih.gov | rsc.orgrsc.org |

While HPLC is more commonly used for non-volatile compounds like this compound, GC-MS can also be employed for the analysis of Blonanserin and its metabolites, often after a derivatization step to increase volatility. A simple and sensitive GC-MS method has been developed for the analysis of Blonanserin in human plasma. researchgate.net This method involved solid-phase extraction (SPE) for sample clean-up, followed by GC-MS analysis. researchgate.net While this particular study focused on the parent drug, similar approaches could be adapted for the analysis of this compound, potentially after a reduction or derivatization reaction to make it amenable to GC analysis. The use of GC-MS provides high sensitivity and specificity, with the mass spectrometer allowing for the definitive identification of the analyte based on its mass spectrum.

It is important to note that direct GC-MS analysis of this compound is challenging due to its low volatility and thermal lability. The N-oxide functional group can undergo thermal degradation in the hot GC injection port. Therefore, derivatization is often a necessary step for successful GC-MS analysis.

Pre Clinical Pharmacological Investigations and Mechanistic Studies of Blonanserin N Oxide

In Vivo Investigations of Metabolic Regulation in Animal Models

Studies utilizing animal models have been crucial in identifying the metabolic effects of Blonanserin (B195606) N-Oxide. These investigations have primarily focused on its influence on blood glucose levels in models of diabetes.

Research has demonstrated that Blonanserin N-Oxide exerts a significant glucose-lowering effect in diabetic animal models. In a study involving Wistar rats with diabetes induced by streptozotocin (B1681764) (STZ), administration of this compound led to a marked reduction in blood glucose levels. annexpublishers.coresearchgate.net Over a 28-day study period, diabetic rats treated with this compound showed reduced glucose levels of around 100 mg/dL, in stark contrast to the untreated control group which developed severe hyperglycemia with levels between 500-600 mg/dL. annexpublishers.co

Furthermore, an oral glucose tolerance test (OGTT) in Wistar rats confirmed the compound's potential to manage glucose excursions. annexpublishers.co The results indicated that this compound was comparable in its glucose-reducing efficacy to established anti-diabetic medications, metformin (B114582) HCl and sitagliptin (B1680988) phosphate (B84403) monohydrate, within 90-120 minutes after administration. annexpublishers.co These findings identify this compound as a potential lead compound for anti-diabetic drug development. annexpublishers.coresearchgate.net

Interactive Table: Oral Glucose Tolerance Test (OGTT) Comparison

This table summarizes the comparative effectiveness of this compound in an OGTT study.

| Compound | Time to Effect (minutes) | Glucose Reduction Potential |

|---|---|---|

| This compound | 90-120 | Comparable to standard drugs annexpublishers.co |

| Metformin HCl | 90-120 | Standard drug reference annexpublishers.co |

| Sitagliptin Phosphate Monohydrate | 90-120 | Standard drug reference annexpublishers.co |

The metabolic effects of this compound are notably different from its parent compound, blonanserin. Blonanserin is an antagonist of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, and like some other antipsychotics, it has been associated with acute impairment of insulin (B600854) sensitivity. annexpublishers.conih.gov In contrast, its N-oxide metabolite demonstrates a beneficial impact on glucose control. annexpublishers.co While blonanserin is primarily used for treating schizophrenia, its metabolic pathway, which includes N-oxidation via the cytochrome P450 enzyme CYP3A4, produces this compound, a compound with a divergent and potentially therapeutic metabolic profile. researchgate.netnih.govdrugbank.com

Impact on Glucose Homeostasis in Animal Models of Diabetes

In Vitro Receptor Binding and Functional Assays for this compound Activity

Detailed in vitro receptor binding and functional assay data for this compound are not extensively available in published literature. However, it is known that blonanserin is metabolized into several forms, including the N-oxide form. researchgate.netnih.gov These metabolites are understood to retain some affinity for the same dopamine D2, D3, and serotonin 5-HT2A receptors as the parent drug, although their pharmacological activity is several-fold lower than that of blonanserin itself. researchgate.netnih.gov

The parent compound, blonanserin, exhibits high affinity as an antagonist for dopamine D2 (Ki = 0.142 nM), D3 (Ki = 0.494 nM), and serotonin 5-HT2A (Ki = 0.812 nM) receptors. wikipedia.orgmedchemexpress.cn It has a significantly lower affinity for other receptors such as adrenergic, histamine, and muscarinic receptors, which contributes to its tolerability profile. nih.govdrugbank.com The reduced receptor affinity of its metabolites, including the N-oxide, suggests a different structure-activity relationship that may underpin its distinct metabolic effects. nih.gov

Interactive Table: Receptor Binding Profile Comparison

This table compares the known receptor affinity of Blonanserin with the described affinity of its metabolites.

| Compound | Dopamine D2/D3 Receptor Affinity | Serotonin 5-HT2A Receptor Affinity |

|---|---|---|

| Blonanserin | High (Ki = 0.142 nM for D2) wikipedia.orgmedchemexpress.cn | High (Ki = 0.812 nM) wikipedia.orgmedchemexpress.cn |

| Blonanserin Metabolites (incl. N-Oxide) | Present, but several-fold lower than parent drug nih.gov | Present, but several-fold lower than parent drug nih.gov |

Cellular and Molecular Mechanism of Action Studies in Relevant Biological Systems (Non-Clinical)

The precise cellular and molecular mechanism of action for this compound's anti-diabetic effects is still under investigation. annexpublishers.co The parent compound's mechanism is well-defined as an antagonist of dopaminergic and serotonergic neurotransmission. drugbank.compatsnap.com However, the glucose-lowering effect of the N-oxide metabolite suggests a different or additional mechanism. Research points towards a potential parallel with Clozapine N-Oxide, the metabolite of the antipsychotic clozapine. annexpublishers.co Studies on Clozapine N-Oxide suggest that it may activate β-cell signaling pathways, leading to improved insulin secretion and a reduction in glucose levels. annexpublishers.co It is hypothesized that this compound may act through a similar pathway, influencing pancreatic β-cell function to regulate glucose homeostasis, though further studies are required to confirm the specific site of binding and mechanism of action. annexpublishers.co

Comparative Pre-clinical Pharmacodynamic Activity of this compound with Related N-Oxides (e.g., Clozapine N-Oxide)

Comparative studies have been conducted to evaluate the pharmacodynamic activity of this compound (BLNO) against other related N-oxides, such as Clozapine N-Oxide (CLNO). annexpublishers.co Both BLNO and CLNO are N-oxide metabolites of antipsychotic drugs. annexpublishers.coresearchgate.net In preclinical studies using hyperglycemic Wistar rats, both compounds demonstrated significant efficacy in lowering plasma glucose levels. annexpublishers.co Treatment with both BLNO and CLNO resulted in a substantial drop in plasma glucose from hyperglycemic levels of approximately 390 mg/dL to around 90 mg/dL by the ninth day of the study. annexpublishers.co This suggests that the glucose-lowering effect may be a shared characteristic among N-oxide metabolites of this class of antipsychotic drugs, distinguishing their pharmacodynamic profile from their parent compounds. annexpublishers.co

Degradation Pathways and Stability Profiling of Blonanserin N Oxide in Research Contexts

Forced Degradation Studies of Blonanserin (B195606) Leading to N-Oxide Formation

Forced degradation, or stress testing, is a process where a drug substance is exposed to conditions more severe than accelerated stability testing. It is a regulatory requirement in the drug development process to establish the inherent stability of a molecule. rsc.orgrsc.org Studies on blonanserin have subjected the drug to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress to determine its degradation profile. rsc.orgresearchgate.net

Research indicates that blonanserin is susceptible to degradation under specific stress conditions, most notably oxidation, which leads to the formation of Blonanserin N-Oxide. rsc.orgrsc.org In contrast, the compound demonstrates considerable stability under various hydrolytic and thermal conditions. rsc.orgrsc.org

Oxidative stress has been identified as a primary pathway for the degradation of blonanserin. The piperazine (B1678402) ring of the blonanserin molecule is susceptible to N-oxidation. drugbank.com In forced degradation studies, treatment with strong oxidizing agents like hydrogen peroxide (H₂O₂) results in significant decomposition of the parent drug. rsc.orgresearchgate.net

One study demonstrated extensive degradation of blonanserin when exposed to 15% H₂O₂. rsc.org This process yielded three primary degradation products (DPs), which were subsequently identified using advanced analytical techniques. rsc.org The major degradation product formed through this pathway is this compound, resulting from the oxidation of the nitrogen atom in the N-ethylpiperazine moiety. rsc.org This transformation is a key aspect of blonanserin's degradation profile.

The table below summarizes findings from a representative forced degradation study on blonanserin.

| Stress Condition | Reagent/Condition | Duration | Observation | % Decomposition |

| Oxidative | 15% H₂O₂ | 15 hours | Extensive degradation, 3 DPs formed (O1, O2, O3) | 14.22% researchgate.net |

| Acidic Hydrolysis | 3 N HCl / 0.1M HCl | 48 hours / 8 hours | Stable / Significant degradation | 10.22% researchgate.net |

| Alkaline Hydrolysis | 3 N NaOH / 0.1M NaOH | 48 hours / 8 hours | Stable / Significant degradation | 7.93% researchgate.net |

| Neutral Hydrolysis | Water at 80°C | 72 hours | Stable | Not Reported |

| Photolytic (Liquid) | UV Light | Not Specified | Minor degradation, 4 DPs formed (P1-P4) | 0.03% researchgate.net |

| Photolytic (Solid) | UV Light | Not Specified | Stable | Not Reported |

| Thermal | Dry Heat at 80°C | 48 hours | Stable | 16.02%* researchgate.net |

*Note: There is conflicting data regarding thermal degradation, with one study reporting stability rsc.orgrsc.org and another showing decomposition researchgate.net. This may be due to different experimental conditions.

The stability of blonanserin under photolytic and thermal stress has been evaluated with varying outcomes depending on the specific conditions. Several studies report that blonanserin is stable when exposed to thermal stress (e.g., dry heat at 80°C for 48 hours) and when subjected to photolytic conditions as a solid substance. rsc.orgrsc.org Another study, however, noted significant degradation under thermal stress. researchgate.net

Oxidative Degradation Mechanisms

Identification and Characterization of Subsequent Degradation Products of this compound

The characterization of degradation products is crucial for understanding the complete stability profile of a drug. In the oxidative degradation of blonanserin, where this compound (identified as DP O1) is formed, two other products (O2 and O3) were also identified. rsc.org These products are formed under the same oxidative stress conditions and were characterized using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF/MS/MS). rsc.orgrsc.org This technique provides high-resolution mass data, enabling the elucidation of the elemental compositions and structures of the unknown compounds. rsc.org

A total of seven degradation products were identified across oxidative and photolytic stress studies. rsc.orgresearchgate.net The structural characterization of these products allows for the proposal of probable formation mechanisms. rsc.org

The table below details the degradation products identified in stress studies.

| Degradation Product | Stress Condition | Proposed Structure/Modification |

| O1 | Oxidative (H₂O₂) | This compound |

| O2 | Oxidative (H₂O₂) | N-deethyl blonanserin |

| O3 | Oxidative (H₂O₂) | Hydroxylation on the ethylpiperazine ring |

| P1 - P4 | Photolytic (Liquid) | Not fully elucidated, minor products |

Analytical Methodologies for Stability Indicating Assays

To accurately monitor the degradation of blonanserin and quantify its impurities, validated stability-indicating analytical methods are required. researchgate.net Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UPLC are the most common techniques employed for this purpose. rsc.orgresearchgate.net These methods must be able to separate the parent drug from all its degradation products, demonstrating specificity.

One validated RP-HPLC method utilized a C18 column with a mobile phase consisting of 10 mM potassium dihydrogen orthophosphate and acetonitrile (B52724) (70:30 v/v) at a pH of 5, with PDA detection at 236 nm. researchgate.netiajpr.com This method proved to be linear, precise, and accurate for the quantification of blonanserin in the presence of its degradation products. researchgate.netiajpr.com

For the structural characterization of unknown impurities, more advanced hyphenated techniques are necessary. UPLC coupled with QTOF/MS/MS has been effectively used to separate and identify the seven degradation products of blonanserin. rsc.orgrsc.org This method provides the high sensitivity and resolution needed to propose chemical structures for the impurities formed during forced degradation. rsc.org

The table below outlines the parameters for a typical stability-indicating HPLC method.

| Parameter | Description |

| Technique | RP-HPLC researchgate.netiajpr.com |

| Column | Symmetry Shield RP18 researchgate.net |

| Mobile Phase | 10 mM KH₂PO₄ : Acetonitrile (70:30), pH 5 researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | PDA at 236 nm researchgate.netiajpr.com |

| Retention Time | ~2.75 min researchgate.netiajpr.com |

| Linearity Range | 5-35 µg/mL researchgate.netiajpr.com |

| LOD | 2 µg/mL researchgate.netiajpr.com |

| LOQ | 6.09 µg/mL researchgate.netiajpr.com |

Future Research Directions and Emerging Avenues for Blonanserin N Oxide Studies

Computational Chemistry and Molecular Modeling of Blonanserin (B195606) N-Oxide Interactions

The foundation for computational studies of Blonanserin N-Oxide has been established through the successful synthesis and crystallization of the compound. annexpublishers.coresearchgate.net X-ray diffraction analysis has elucidated its three-dimensional structure, revealing that N-oxidation occurs on the piperazine (B1678402) ring and showing how the molecules are connected via water molecules in a dihydrate crystal lattice. annexpublishers.coresearchgate.net This structural data is invaluable for future in-silico research.

Future computational chemistry and molecular modeling studies can leverage this known structure to:

Perform Molecular Docking Simulations: Researchers can model the interaction of this compound with a variety of biological targets. While the parent drug, blonanserin, has a known high affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors, the binding profile of its N-oxide metabolite is less characterized. drugbank.comnih.gov Docking studies could predict the binding affinity and orientation of this compound at these same neuroreceptors to determine if it retains, loses, or alters its interaction. Furthermore, docking could explore entirely new targets, such as G-protein coupled receptors (GPCRs) potentially involved in metabolic control, to explain its observed effects on glucose levels. annexpublishers.co

Conduct Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the this compound-receptor complex over time. These simulations can provide insights into the stability of the binding, the conformational changes induced in the receptor upon binding, and the key amino acid residues involved in the interaction.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: As more analogues of this compound are synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. This could accelerate the design of new derivatives with enhanced potency or selectivity for specific therapeutic targets.

Exploration of this compound as a Research Tool in Drug Discovery

A significant and unexpected avenue of research has opened up for this compound in the field of metabolic disorders. Studies have repositioned this metabolite from the realm of antipsychotics to a potential lead compound for anti-diabetic therapies. annexpublishers.coresearchgate.net This highlights its value as a research tool for discovering novel therapeutic agents in areas outside of central nervous system disorders.

A key study demonstrated that this compound exhibits significant anti-diabetic activity in preclinical models. annexpublishers.coresearchgate.net In diabetic Wistar rats, the compound was effective at lowering and controlling blood glucose levels. annexpublishers.co This discovery provides a compelling case for drug repurposing, where a metabolite of a drug for one condition may be developed for a different therapeutic indication. researchgate.net

Future research in this area should focus on:

Elucidating the precise mechanism by which this compound exerts its glucose-lowering effects.

Synthesizing and testing derivatives of the molecule to optimize its anti-diabetic properties while minimizing any potential off-target effects.

Using this compound as a pharmacological probe to better understand the pathways involved in glucose homeostasis.

| Animal Model | Condition | Compound Administered | Key Findings |

|---|---|---|---|

| Wistar Rats | Streptozotocin (B1681764) (STZ)-induced diabetes | This compound (1 mg/kg) | Reduced glucose levels to approximately 100 mg/dL over a 28-day study, compared to hyperglycemic levels of 500-600 mg/dL in the control group. |

| Wistar Rats | Streptozotocin (STZ)-induced diabetes | This compound (5 mg/kg) | Controlled glucose levels effectively in an 18-day study with no observed toxic or adverse indications. |

| Wistar Rats | Oral Glucose Tolerance Test (OGTT) | This compound (5 mg/kg) | Demonstrated a potential to reduce glucose levels comparable to standard drugs Metformin (B114582) HCl and Sitagliptin (B1680988) phosphate (B84403) monohydrate (administered at 100 mg/kg). |

Development of Novel Analytical Approaches for Advanced Research Applications

The study of this compound relies on sensitive and accurate analytical methods to quantify its presence in biological matrices. Blonanserin is known to be extensively metabolized into several forms, including N-oxide, N-desethyl, and hydroxylated metabolites. drugbank.comresearchgate.net Current methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), have been developed and validated for the simultaneous determination of blonanserin and its major metabolites in plasma and urine. nih.govresearchgate.netresearchgate.net

While existing methods are robust, there is room for innovation to support more advanced research applications. Future development should focus on:

Enhanced Sensitivity and Lower Limits of Quantification (LLOQ): Although current LC-MS/MS methods are sensitive, pushing the LLOQ even lower would enable more detailed pharmacokinetic studies, especially in scenarios involving microdosing or analyzing samples from specific, minute brain regions. nih.gov

High-Throughput Screening (HTS) Assays: The discovery of this compound's anti-diabetic potential necessitates the screening of numerous analogues. Developing HTS-compatible analytical methods would significantly accelerate the drug discovery process by allowing for rapid evaluation of compound libraries.

Matrix-Independent Methods: Simplifying sample preparation is a constant goal in bioanalysis. researchgate.net The development of methods that are less susceptible to matrix effects from complex biological samples like plasma or tissue homogenates would improve accuracy and reproducibility.

Multiplex Assays: Creating a single assay that can simultaneously and accurately quantify blonanserin, this compound, and all other known active and inactive metabolites would provide a comprehensive metabolic profile. researchgate.netresearchgate.net This would be invaluable for advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding the complete metabolic fate of the parent drug.

| Technique | Application | Matrix | Reference |

|---|---|---|---|

| HPLC | Estimation of impurities and analysis in pharmaceutical dosage forms. | Bulk drug, Tablets | researchgate.netijprajournal.com |

| LC-MS/MS | Simultaneous determination of blonanserin and its active metabolite, N-desethyl blonanserin. Applied to pharmacokinetic studies. | Rat Plasma, Human Plasma, Urine | nih.govresearchgate.netresearchgate.net |

| UPLC-MS/MS | Simultaneous determination of blonanserin and its major metabolites (N-deethyl, N-oxide, Ethylenediamine, Carboxylate forms). | Human Plasma | researchgate.netresearchgate.net |

| UPLC-QTOF-MS/MS | Characterization of stress degradation products. | N/A (Forced degradation study) | researchgate.net |

Unexplored Biochemical and Physiological Roles in Pre-clinical Systems

The most compelling unexplored area for this compound lies in understanding the full spectrum of its biochemical and physiological effects. The recent discovery of its hypoglycemic properties in preclinical models has opened a new chapter, suggesting that its biological role is more complex than previously assumed. annexpublishers.coresearchgate.net

Key future research questions in preclinical systems include:

Mechanism of Hypoglycemic Action: The study that identified the anti-diabetic effect concluded that it provides a "new lead for further investigation on the site specific binding and mechanism of action." annexpublishers.co Is the effect mediated through enhanced insulin (B600854) secretion, improved insulin sensitivity in peripheral tissues, or a completely novel pathway? Investigating its effects on pancreatic islet β-cells and key metabolic tissues like the liver, muscle, and adipose tissue is a critical next step.

Neuropharmacological Profile: Does this compound cross the blood-brain barrier? If so, what is its affinity for central nervous system receptors? While it is a metabolite of an antipsychotic, its own psychoactive properties are largely unknown. Preclinical studies using receptor binding assays and animal models of behavior are needed to determine if it contributes to the therapeutic effects of blonanserin, has its own unique neurological effects, or is neurologically inert. nih.govnih.gov

Interaction with Cytochrome P450 Enzymes: Blonanserin is primarily metabolized by CYP3A4. drugbank.com Understanding how this compound itself is metabolized and whether it inhibits or induces CYP enzymes is crucial for predicting potential drug-drug interactions if it were to be developed as a therapeutic agent.

Long-Term Physiological Effects: The initial studies on its anti-diabetic effects were relatively short-term (18-28 days). annexpublishers.coresearchgate.net Longer-term preclinical studies are necessary to evaluate the durability of its glucose-lowering effects and to uncover any other physiological changes that may occur with chronic exposure.

By systematically addressing these unexplored areas, the scientific community can fully delineate the pharmacological profile of this compound, potentially unlocking new therapeutic applications for this intriguing molecule.

Q & A

Q. How can researchers leverage open-access databases to validate BLNO’s pharmacological profiles?

- Methodological Answer :

- ChemSpider/PubChem : Cross-reference CAS 1611-35-4 for physicochemical properties and synthetic routes .

- ClinicalTrials.gov : Identify ongoing trials on antipsychotic metabolites to contextualize BLNO’s therapeutic potential .

- Preprint servers : Share raw datasets on Zenodo or BioRxiv for peer validation before formal publication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.